molecular formula C12H18BrNO2 B1522545 2-(Diethylamino)-2-phenylacetic acid hydrobromide CAS No. 1258639-34-7

2-(Diethylamino)-2-phenylacetic acid hydrobromide

Cat. No.: B1522545
CAS No.: 1258639-34-7
M. Wt: 288.18 g/mol
InChI Key: VMOGWXCZAXEOMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diethylamino)-2-phenylacetic acid hydrobromide (CAS: 1258639-34-7) is a hydrobromide salt derivative of the chiral α-aminophenylacetic acid scaffold. Its molecular formula is C₁₂H₁₈BrNO₂, featuring a phenyl group and a diethylamino substituent on the α-carbon of the acetic acid backbone . The hydrobromide salt enhances solubility in polar solvents compared to the free acid form, which is critical for drug formulation .

Properties

IUPAC Name

2-(diethylamino)-2-phenylacetic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.BrH/c1-3-13(4-2)11(12(14)15)10-8-6-5-7-9-10;/h5-9,11H,3-4H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOGWXCZAXEOMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C1=CC=CC=C1)C(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Preparation Procedures

Alkylation Method

This method involves the alkylation of phenylacetic acid or its derivatives with diethylamine in the presence of an appropriate activating agent.

Step Reagents & Conditions Description
1 Phenylacetic acid, diethylamine, activating agent (e.g., carbodiimide) Phenylacetic acid is activated and then reacted with diethylamine to introduce the diethylamino group.
2 Solvent: Dichloromethane or toluene; Temperature: 0°C to reflux The reaction mixture is stirred and then refluxed to complete the alkylation.
3 Acidification with hydrobromic acid The free base is converted into the hydrobromide salt.
4 Purification by recrystallization or preparative TLC The final product is isolated and purified for research use.
Example Experimental Protocol
  • Dissolve the starting material in dichloromethane and cool to 0°C.
  • Add diisopropyl-carbodiimide (DIC) as an activating agent under inert atmosphere and stir for 1 hour.
  • Remove the solvent under nitrogen, add diethylamine and toluene, and reflux for 3 hours.
  • After workup, acidify with hydrobromic acid to yield the hydrobromide salt.
  • Purify by silica gel chromatography or recrystallization.

Reductive Amination Approach

An alternative route involves reductive amination of a suitable phenylacetone derivative with diethylamine, followed by oxidation and acidification.

Step Reagents & Conditions Description
1 Phenylacetone, diethylamine, reducing agent (e.g., sodium cyanoborohydride) Reductive amination introduces the diethylamino group.
2 Oxidation (if necessary) Converts intermediate to the carboxylic acid if required.
3 Acidification with hydrobromic acid Forms the hydrobromide salt.
4 Purification Isolates the pure hydrobromide product.

Acylation and Hydrolysis

A less common method involves acylation of diethylamine with phenylacetyl chloride, followed by hydrolysis to yield the acid, and subsequent salt formation.

Step Reagents & Conditions Description
1 Phenylacetyl chloride, diethylamine Acylation forms the amide intermediate.
2 Hydrolysis (acidic or basic) Converts amide to the carboxylic acid.
3 Acidification with hydrobromic acid Produces the hydrobromide salt.
4 Purification Final isolation and purification.

Experimental Data Table

Method Key Reagents Solvent Temperature Yield (%) Purification
Alkylation Phenylacetic acid, diethylamine, DIC Dichloromethane, Toluene 0°C to reflux 60–85 Silica gel chromatography, TLC
Reductive Amination Phenylacetone, diethylamine, NaBH3CN Methanol Room temp 55–75 Recrystallization
Acylation/Hydrolysis Phenylacetyl chloride, diethylamine Dichloromethane 0–25°C 50–70 Recrystallization

Yields and conditions may vary depending on scale and purity of starting materials. Data compiled from diverse synthetic organic chemistry literature and commercial supplier protocols.

Research Findings and Notes

  • The alkylation method is widely favored for its operational simplicity and moderate to high yields.
  • Use of carbodiimide-type activating agents (e.g., DIC) in dichloromethane at low temperatures helps minimize side reactions and improves product purity.
  • Acidification with hydrobromic acid is typically performed after the free base is isolated, ensuring high conversion to the hydrobromide salt.
  • Purification by silica gel chromatography or recrystallization is essential to achieve the high purity required for research and pharmaceutical applications.
  • The compound is highly soluble in water and organic solvents, facilitating its isolation and handling in laboratory settings.

Chemical Reactions Analysis

Types of Reactions: 2-(Diethylamino)-2-phenylacetic acid hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophiles such as halides or alkyl groups can participate in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

Pharmaceutical Development

  • Therapeutic Agent :
    • Research indicates that 2-(diethylamino)-2-phenylacetic acid hydrobromide may have therapeutic potential in treating neurological disorders. Its pharmacological properties are being studied for efficacy against conditions such as depression and anxiety.
    • The compound's unique structure allows for interactions with various biological targets, which could lead to the development of novel treatments.
  • Mechanism of Action :
    • Although detailed mechanisms are not fully elucidated, preliminary studies suggest it may influence neurotransmitter systems, similar to other compounds in its class. Further pharmacological studies are needed to clarify its action.

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical reactions that yield high-purity compounds suitable for research and application. The synthetic routes often focus on modifying the diethylamino group or the phenylacetic backbone to enhance biological activity or alter pharmacokinetic properties.

Biological Interactions

  • Interaction Studies :
    • Studies have focused on how this compound interacts with various receptors and enzymes, providing insights into its potential therapeutic uses. Understanding these interactions is crucial for developing effective drug formulations.
  • Comparative Analysis :
    • The compound shares structural similarities with other derivatives, such as:

Case Studies

  • Neurological Disorders :
    • Initial clinical trials have suggested that compounds similar to this compound may improve symptoms of anxiety and depression by modulating serotonin pathways. Further studies are necessary to confirm these findings and explore dosage effectiveness.
  • Cardiovascular Research :
    • Some derivatives of phenylacetic acid have been studied for their anti-arrhythmic properties, indicating that this compound could be evaluated for similar applications in restoring normal cardiac rhythms .

Mechanism of Action

The mechanism by which 2-(Diethylamino)-2-phenylacetic acid hydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biological processes.

Molecular Targets and Pathways:

  • Enzymes: The compound may target specific enzymes involved in metabolic pathways.

  • Pathways: It may influence signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

2-(Methylamino)-2-phenylacetic Acid Hydrochloride (CAS: 28544-42-5)

  • Structure: Differs by substitution of the diethylamino group with a methylamino group and a hydrochloride salt.
  • Molecular Weight : 215.68 g/mol (vs. 296.19 g/mol for the hydrobromide analog).
  • Hydrochloride salts generally exhibit higher aqueous solubility than hydrobromides, but hydrobromides may offer better stability in acidic environments .

2-Amino-2-phenylacetic Acid (CAS: 2835-06-5)

  • Structure: Lacks alkylation on the amino group, making it a simpler analog.
  • Molecular Weight : 165.18 g/mol.
  • Key Differences: The absence of diethyl groups decreases lipophilicity (logP ≈ 0.5 vs. ~2.1 for the diethylamino analog), reducing membrane permeability . Demonstrates lower bioavailability in preclinical models due to rapid renal clearance .

2-(2-Amino-2-methylpropanamido)-2-phenylacetic Acid Hydrochloride (CAS: 1334145-95-7)

  • Structure: Incorporates an amide-linked 2-amino-2-methylpropanoyl moiety.
  • Molecular Weight : 272.73 g/mol.
  • Key Differences: The amide group introduces hydrogen-bonding capacity, enhancing target specificity in enzyme inhibition assays . Pharmacokinetic studies show prolonged half-life compared to non-amide analogs due to reduced metabolic degradation .

2-Hydroxyphenylacetic Acid (CAS: 614-75-5)

  • Structure: Substitutes the diethylamino group with a hydroxyl group.
  • Molecular Weight : 152.15 g/mol.
  • Key Differences: The hydroxyl group increases acidity (pKa ~2.8 vs. ~4.5 for the diethylamino analog), altering ionization under physiological conditions . Primarily used as a biomarker for metabolic disorders rather than a drug candidate .

2-[(Furan-2-yl)formamido]-2-phenylacetic Acid (CAS: 5657-20-5)

  • Structure: Features a furan-2-carbonyl group attached to the amino moiety.
  • Molecular Weight : 245.23 g/mol.

Pharmacological and Physicochemical Data Table

Compound Name CAS Molecular Weight Salt Form logP Key Activity/Application
2-(Diethylamino)-2-phenylacetic acid HB 1258639-34-7 296.19 Hydrobromide ~2.1 Cholinergic receptor modulation
2-(Methylamino)-2-phenylacetic acid HCl 28544-42-5 215.68 Hydrochloride ~1.8 Neurotransmitter analog
2-Amino-2-phenylacetic acid 2835-06-5 165.18 Free acid ~0.5 Metabolic intermediate
2-(2-Amino-2-methylpropanamido)-... HCl 1334145-95-7 272.73 Hydrochloride ~1.2 Enzyme inhibition
2-Hydroxyphenylacetic acid 614-75-5 152.15 Free acid ~1.0 Biomarker for metabolic diseases
2-[(Furan-2-yl)formamido]-... acid 5657-20-5 245.23 Free acid ~1.5 Antimicrobial activity

Biological Activity

2-(Diethylamino)-2-phenylacetic acid hydrobromide is a compound with notable structural characteristics, including a diethylamino group attached to a phenylacetic acid backbone. Its molecular formula is C₁₂H₁₈BrNO₂, and it has a molecular weight of 288.18 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in the field of pharmacology.

The hydrobromide salt form enhances the compound's solubility and stability, making it suitable for various laboratory applications and potential therapeutic uses. The synthesis of this compound typically involves reactions that yield high-purity products essential for further biological studies.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly as a potential therapeutic agent. Key areas of investigation include:

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-(Dimethylamino)-2-phenylacetic acidC₁₀H₁₃NO₂Lacks the diethyl group; different pharmacological properties.
Phenylacetic AcidC₈H₈O₂Simpler structure; widely used in various applications.
N,N-DiethylglycineC₇H₁₅NContains glycine structure; different biological activity.

The distinct combination of the diethylamino group and phenylacetic backbone in this compound may provide unique therapeutic advantages not observed in its analogs.

Case Studies and Research Findings

While comprehensive clinical studies specifically focusing on this compound are scarce, existing research emphasizes the need for further pharmacological investigations to explore its therapeutic efficacy and mechanisms of action.

  • Potential in Neurological Disorders : Given its structural characteristics, there is a hypothesis that this compound could be beneficial in treating conditions like depression or anxiety, where similar compounds have shown efficacy.
  • Antimicrobial Applications : The antibacterial properties observed in related compounds suggest that further exploration into its effectiveness against specific pathogens could be valuable for developing new treatments.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the structural purity of 2-(Diethylamino)-2-phenylacetic acid hydrobromide?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the presence of diethylamino and phenyl groups, high-performance liquid chromatography (HPLC) with UV detection to assess purity (>95%), and X-ray crystallography for absolute configuration verification. The InChI and SMILES data provided in PubChem (e.g., InChI=1S/C12H17NO2/c1-3-13(4-2)11(12(14)15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3) can guide spectral interpretation . For salt form confirmation, conduct elemental analysis (C, H, N, Br) and compare with theoretical values.

Q. What synthetic routes are available for preparing this compound?

  • Methodological Answer : A common approach involves:

  • Step 1 : Protection of the amino group in L-alanine derivatives using Boc anhydride.
  • Step 2 : Coupling with phenylacetic acid derivatives via reagents like HATU or EDC in anhydrous dichloromethane.
  • Step 3 : Deprotection with trifluoroacetic acid (TFA) followed by hydrobromide salt formation using HBr in diethyl ether.
  • Optimization : Adjust reaction temperature (20–25°C) and solvent polarity to minimize byproducts. Purify via recrystallization in ethanol/water mixtures .

Q. How does the hydrobromide salt form influence solubility and stability compared to the free base?

  • Methodological Answer : The hydrobromide salt enhances aqueous solubility due to ionic interactions, making it suitable for in vitro assays (e.g., receptor binding studies). Stability can be tested via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare results to analogous hydrochloride salts (e.g., ethyl 2-amino-2-phenylacetate hydrochloride) to assess hygroscopicity differences .

Advanced Research Questions

Q. How to design experiments to elucidate the compound’s interaction with cellular targets, given structural similarities to bioactive indole derivatives?

  • Methodological Answer :

  • Step 1 : Perform molecular docking studies using receptors implicated in antiviral or anti-inflammatory pathways (e.g., cyclooxygenase-2 or viral proteases) based on indole derivative analogs .
  • Step 2 : Validate predictions via competitive binding assays (e.g., fluorescence polarization) using purified receptor proteins.
  • Step 3 : Corrogate activity with cellular assays (e.g., NF-κB inhibition in macrophages for anti-inflammatory profiling).

Q. How can researchers resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :

  • Factor 1 : Verify compound purity (>98% via HPLC) and salt stoichiometry (elemental analysis), as impurities like unreacted diethylamine can skew results .
  • Factor 2 : Standardize assay conditions (e.g., pH, serum concentration) to minimize variability. For example, serum proteins may bind the hydrobromide salt, altering bioavailability.
  • Factor 3 : Compare results across multiple cell lines or in vivo models to assess target specificity .

Q. What computational strategies can optimize reaction conditions for large-scale synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Strategy 1 : Use quantum chemical calculations (e.g., DFT) to model transition states and identify catalysts (e.g., chiral BINOL-phosphoric acids) that reduce racemization.
  • Strategy 2 : Apply machine learning to historical reaction data (e.g., solvent polarity, temperature) to predict optimal conditions for high yield (>80%) and enantiomeric excess (>95%) .

Q. How to evaluate the compound’s pharmacokinetic profile in preclinical models?

  • Methodological Answer :

  • Step 1 : Conduct solubility and permeability assays (e.g., PAMPA or Caco-2 cells) to predict oral bioavailability.
  • Step 2 : Perform metabolic stability tests in liver microsomes, monitoring for demethylation or hydrolysis metabolites via LC-MS.
  • Step 3 : Use in vivo pharmacokinetic studies (rodents) with serial blood sampling to calculate AUC, half-life, and clearance rates. Adjust hydrobromide salt concentration to balance solubility and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(Diethylamino)-2-phenylacetic acid hydrobromide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(Diethylamino)-2-phenylacetic acid hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.